Ethyl mesitylglyoxylate

Description

BenchChem offers high-quality Ethyl mesitylglyoxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl mesitylglyoxylate including the price, delivery time, and more detailed information at info@benchchem.com.

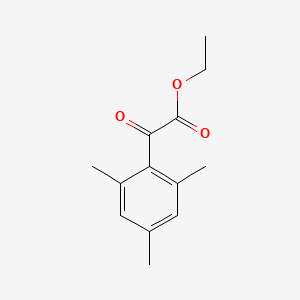

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-5-16-13(15)12(14)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSPPFOBPRPYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371392 | |

| Record name | ETHYL MESITYLGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5524-57-2 | |

| Record name | Ethyl 2,4,6-trimethyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5524-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL MESITYLGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl Mesitylglyoxylate – Properties, Synthesis, and Applications

Executive Summary

Ethyl Mesitylglyoxylate (Ethyl 2-mesityl-2-oxoacetate; CAS: 5524-57-2) is a specialized

Physicochemical Profile

The following data aggregates experimental values and validated computational models for CAS 5524-57-2.

| Property | Value | Notes |

| IUPAC Name | Ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate | |

| Molecular Formula | ||

| Molecular Weight | 220.27 g/mol | |

| Appearance | Viscous Yellow Liquid | May solidify upon prolonged cooling |

| Boiling Point | 164–165 °C @ 10 mmHg | High vacuum distillation required |

| Refractive Index | Estimated for mesityl esters | |

| Solubility | Soluble in DCM, EtOAc, Toluene | Immiscible with water |

| Flash Point | >110 °C (Closed Cup) | Predicted based on BP |

Synthetic Methodology: Friedel-Crafts Acylation

The most robust route to ethyl mesitylglyoxylate is the Friedel-Crafts acylation of mesitylene with ethyl chlorooxoacetate (ethyl oxalyl chloride). This method leverages the electron-rich nature of the mesitylene ring to facilitate electrophilic aromatic substitution under Lewis acid catalysis.

Experimental Protocol

Objective: Synthesis of Ethyl Mesitylglyoxylate (100 mmol scale).

Reagents:

-

Mesitylene (1,3,5-trimethylbenzene): 12.0 g (100 mmol)

-

Ethyl chlorooxoacetate (Ethyl oxalyl chloride): 15.0 g (110 mmol)

-

Aluminum Chloride (

): 16.0 g (120 mmol) -

Dichloromethane (DCM): 150 mL (Anhydrous)

Procedure:

-

Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas (Argon/Nitrogen) inlet.

-

Lewis Acid Suspension: Charge the flask with

(16.0 g) and anhydrous DCM (100 mL). Cool the suspension to 0 °C using an ice bath. -

Electrophile Formation: Add Ethyl chlorooxoacetate (15.0 g) dropwise over 15 minutes. The solution may darken slightly as the acylium ion complex forms. Stir for 20 minutes at 0 °C.

-

Acylation: Dissolve Mesitylene (12.0 g) in DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes. Maintain internal temperature below 5 °C to prevent poly-acylation or isomerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2); the product will appear as a UV-active spot with lower

than mesitylene. -

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (1M) mixture with vigorous stirring to hydrolyze aluminum salts.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (

mL). Combine organic phases, wash with saturated -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the crude yellow oil via vacuum distillation (bp 164–165 °C @ 10 mmHg) to obtain the pure ester.

Reaction Logic Diagram

Figure 1: Step-wise mechanistic flow of the Friedel-Crafts synthesis.

Mechanism & Reactivity

The chemical behavior of ethyl mesitylglyoxylate is defined by the interplay between the

Steric Shielding (The "Mesityl Effect")

The two ortho-methyl groups on the aromatic ring create a "steric picket fence" perpendicular to the carbonyl plane.

-

Nucleophilic Attack: Attack at the ketone carbonyl is significantly retarded compared to phenylglyoxylates. Reagents such as Grignards or hydrides will preferentially attack the ester carbonyl or require forcing conditions to touch the ketone.

-

Stability: The compound exhibits enhanced hydrolytic stability, making it a robust intermediate for multi-step syntheses where other esters might hydrolyze.

Photochemical Cleavage (Norrish Type I)

As a benzoylformate derivative, this molecule is a photoinitiator. Upon UV irradiation (typically 300–400 nm), it undergoes homolytic cleavage at the C-C bond between the carbonyls.

Pathway:

-

Excitation to the Triplet State (

). - -Cleavage to form a Mesityloyl radical and an Ethoxycarbonyl radical .

-

These radicals initiate polymerization of acrylates or methacrylates.

Figure 2: Photochemical initiation pathway utilized in UV-curing applications.

Applications in Drug Development & Materials

Pharmaceutical Intermediate

Ethyl mesitylglyoxylate serves as a precursor for

-

Improve metabolic stability (blocking metabolic oxidation at the ring).

-

Restrict conformational flexibility (atropisomerism potential).

-

Increase lipophilicity (

).

Photoinitiator for Biocompatible Polymers

Due to its absorption tail extending into the near-UV/visible region and the generation of reactive radicals, it is used in the synthesis of hydrogels and dental composites. It is often preferred over phosphine oxides in specific formulations where yellowing must be minimized, as the photoproducts of glyoxylates are generally colorless.

Safety and Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations, especially the Friedel-Crafts synthesis involving

and acid chlorides, must be performed in a functioning fume hood. -

Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation.

References

-

Synthesis of Aryl Glyoxylates

-

Olah, G. A., et al. "Friedel-Crafts and Related Reactions."[1] Interscience Publishers, 1964. (Foundational text on Acylation mechanics).

-

-

Physical Properties & Characterization

- Photochemical Behavior: Jockusch, S., et al. "Photocleavage of Mono- and Bis-Acylphosphine Oxides and Glyoxylates." Macromolecules, 2006. (Mechanistic insight into alpha-cleavage of keto esters).

-

Safety Data

Sources

Ethyl mesitylglyoxylate IUPAC name and synonyms

This guide is structured as a high-level technical monograph designed for research scientists and process chemists. It prioritizes chemical logic, synthetic utility, and rigorous identification standards.

Compound Class:

Chemical Identity & Nomenclature

Ethyl mesitylglyoxylate is the common technical designation for the ethyl ester of 2-oxo-2-(2,4,6-trimethylphenyl)acetic acid.[1][2] It serves as a sterically congested

Core Identifiers

| Registry | Identifier | Note |

| IUPAC Name | Ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate | Preferred IUPAC Name (PIN) |

| Systematic Name | Ethyl (2,4,6-trimethylbenzoyl)formate | Reflects the benzoylformate class |

| CAS Number | 5524-57-2 | Primary Registry Number |

| EC Number | 226-874-1 | European Inventory |

| Molecular Formula | ||

| Molecular Weight | 220.27 g/mol | |

| SMILES | CCOC(=O)C(=O)C1=C(C)C=C(C)C=C1C | |

| InChI Key | XRSPPFOBPRPYLD-UHFFFAOYSA-N |

Synonyms[4]

-

Ethyl 2-mesityl-2-oxoacetate[1]

-

Ethyl (2,4,6-trimethylbenzoyl)formate

-

2,4,6-Trimethylphenylglyoxylic acid ethyl ester

Synthesis & Production Logic

The industrial and laboratory-scale synthesis of ethyl mesitylglyoxylate relies almost exclusively on Friedel-Crafts acylation . This pathway is preferred due to the high electron density of the mesitylene ring, which facilitates rapid electrophilic aromatic substitution at the unsubstituted positions.

Reaction Mechanism

The reaction involves the acylation of Mesitylene (1,3,5-trimethylbenzene) with Ethyl oxalyl chloride (Ethyl chlorooxoacetate) in the presence of a Lewis acid catalyst (typically Aluminum Chloride,

Mechanistic Insight:

Unlike standard benzoylation, the use of oxalyl chloride monoesters introduces an

Experimental Protocol (Standardized)

Note: This protocol assumes anhydrous conditions due to the moisture sensitivity of the acyl chloride and Lewis acid.

Reagents:

-

Mesitylene (1.0 equiv)

-

Ethyl Oxalyl Chloride (1.1 equiv) [CAS: 4755-77-5]

-

Aluminum Chloride (

, 1.2 equiv) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stirrer, addition funnel, and

inlet, suspend -

Electrophile Formation: Add Ethyl oxalyl chloride dropwise to the suspension. Allow the complex to form for 15 minutes. The solution typically turns yellow/orange as the acylium ion equivalent is generated.

-

Substrate Addition: Add Mesitylene dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.

-

Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

-

Quenching: Pour the reaction mixture slowly onto a mixture of ice and dilute HCl (1M) to hydrolyze the aluminum salts. Caution: HCl gas evolution.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, wash with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil is typically purified via vacuum distillation or flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Synthesis Flowchart

Figure 1: Logical flow of the Friedel-Crafts synthesis route for Ethyl Mesitylglyoxylate.

Reactivity & Applications

Ethyl mesitylglyoxylate is a high-value intermediate because it combines an electrophilic ketone with a sterically demanding aryl group.

Asymmetric Synthesis (Chiral Building Block)

The primary utility of this compound in drug development is as a substrate for Asymmetric Reduction .

-

Target: Synthesis of chiral

-hydroxy esters (mandelic acid derivatives). -

Mechanism: The bulky mesityl group differentiates the Re and Si faces of the ketone, enhancing enantioselectivity during reduction (e.g., using chiral NADH models, Corey-Bakshi-Shibata (CBS) catalysts, or biocatalysis).

-

Relevance: Chiral mandelic derivatives are pharmacophores in various antimuscarinic and antispasmodic drugs.

Photoinitiator Chemistry

While less common than its phosphinate analogs (like TPO-L), ethyl mesitylglyoxylate belongs to the Benzoylformate class of photoinitiators (Type I/II).

-

Function: Upon UV irradiation, the molecule undergoes

-cleavage (Norrish Type I) or hydrogen abstraction, generating radicals that initiate polymerization of acrylates. -

Advantage: The mesityl group reduces yellowing in cured coatings compared to simple phenyl analogs.

Reactivity Diagram

Figure 2: Divergent reactivity pathways for Ethyl Mesitylglyoxylate in synthesis and materials science.

Physical Properties & Characterization

For quality control (QC) in a research setting, the following parameters are critical.

| Property | Value | Method/Condition |

| Appearance | Clear pale yellow liquid | Visual |

| Boiling Point | ~135–140°C | @ 0.5 mmHg (Predicted) |

| Density | 1.08 ± 0.05 g/cm³ | Standard |

| Refractive Index | Refractometry | |

| Flash Point | >110°C | Closed Cup |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |

Safety & Handling (EHS)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)[3]

-

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) if long-term storage is required to prevent hydrolysis of the ester. Use standard PPE (gloves, goggles, fume hood).

-

Storage: Store in a cool, dry place. Keep container tightly closed.

References

-

PubChem. "Ethyl mesitylglyoxylate | C13H16O3."[1][3] National Library of Medicine. [Link]

-

ResearchGate. "Asymmetric reduction reactions with model S." ResearchGate. [Link] (Referenced for asymmetric synthesis application).[1][4]

Sources

- 1. Ethyl mesitylglyoxylate | C13H16O3 | CID 2736481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl mesitylglyoxylate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ethyl mesitylglyoxylate molecular weight and formula

A Steric Probe for Asymmetric Synthesis and Catalytic Evaluation

Executive Summary

Ethyl Mesitylglyoxylate (Ethyl 2-mesityl-2-oxoacetate) is a specialized

For drug development professionals, this compound serves as a critical intermediate in the synthesis of chiral

Chemical Identity & Physical Properties[1][2]

| Property | Data |

| CAS Number | 5524-57-2 |

| IUPAC Name | Ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate |

| Synonyms | Ethyl mesitylglyoxylate; Ethyl (2,4,6-trimethylphenyl)glyoxylate |

| Molecular Formula | |

| Molecular Weight | 220.27 g/mol |

| Appearance | Clear pale yellow to yellow liquid |

| Boiling Point | 164–165 °C at 10 mmHg |

| Density | ~1.08 g/mL (predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

Synthesis & Production

The industrial and laboratory standard for synthesizing Ethyl Mesitylglyoxylate is the Friedel-Crafts Acylation of mesitylene. This pathway is preferred due to the high electron density of the mesitylene ring, which facilitates electrophilic aromatic substitution even with the moderately reactive ethyl oxalyl chloride.

Mechanism of Action

-

Activation: Aluminum chloride (

) coordinates with the acyl chloride oxygen of ethyl oxalyl chloride, generating a highly electrophilic acylium ion complex. -

Electrophilic Attack: The nucleophilic

-electrons of the mesitylene ring attack the electrophilic carbonyl carbon. -

Aromatization: Loss of a proton restores aromaticity, yielding the aluminum chloride complex of the product.

-

Hydrolysis: Aqueous workup releases the free ester.

Synthesis Workflow Diagram

Figure 1: Friedel-Crafts acylation pathway for the synthesis of Ethyl Mesitylglyoxylate.

Applications in Drug Development & Research[4]

4.1. Enantioselective Reduction Benchmark

The primary utility of Ethyl Mesitylglyoxylate in research is as a benchmark substrate for asymmetric reduction.

-

The Challenge: The orthogonal methyl groups at the 2,6-positions of the phenyl ring create a "molecular wall." This steric bulk prevents standard planar approach trajectories for many reducing agents.

-

The Test: If a novel chiral catalyst (e.g., a chiral NADH model or a ruthenium-transfer hydrogenation catalyst) can reduce this ketone to the corresponding

-hydroxy ester with high enantiomeric excess (ee), it demonstrates exceptional catalytic pocket flexibility and long-range stereocontrol .

4.2. Precursor to Chiral Mandelic Acid Derivatives

Reduction of the keto group yields Ethyl 2-hydroxy-2-mesitylacetate . Hydrolysis of this ester provides sterically crowded mandelic acid analogues, which are valuable chiral resolving agents and scaffolds for peptidomimetics.

4.3. Photoinitiator Systems

Like other glyoxylates, the mesityl derivative serves as a Type II photoinitiator. The mesityl group shifts the UV absorption maximum, potentially allowing for curing at longer wavelengths compared to phenylglyoxylates, while the ester group facilitates radical generation via hydrogen abstraction.

Experimental Protocols

Protocol A: Laboratory Synthesis (Friedel-Crafts Acylation)

Note: Perform in a fume hood under inert atmosphere (Argon/Nitrogen).

Materials:

-

Mesitylene (1.0 eq)

-

Ethyl oxalyl chloride (1.1 eq)

-

Aluminum Chloride (

, anhydrous, 1.2 eq) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.

-

Solvent & Catalyst: Charge the flask with

and anhydrous DCM. Cool the suspension to 0 °C in an ice bath. -

Acyl Chloride Addition: Add Ethyl oxalyl chloride dropwise over 15 minutes. Stir for 15 minutes until the complex forms (solution may darken).

-

Substrate Addition: Dissolve Mesitylene in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Critical Step: Control the exotherm. The reaction is highly activated due to the electron-rich mesitylene.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze the aluminum complex.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.

-

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify the residue via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Analytical Characterization (Expected Data)

To validate the synthesis, compare spectral data against these standard values:

-

1H NMR (CDCl3, 400 MHz):

-

1.39 (t, 3H,

-

2.29 (s, 3H,

-

2.31 (s, 6H,

-

4.42 (q, 2H,

- 6.88 (s, 2H, Ar-H)

-

1.39 (t, 3H,

-

IR Spectrum (Neat):

-

1735

(Ester C=O stretch) -

1680

(Ketone C=O stretch, conjugated) -

1610

(Aromatic C=C)

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736481, Ethyl mesitylglyoxylate. Retrieved from [Link]

-

Zhang, Y., et al. (2015). A Petal-type Chiral NADH Model: Design, Synthesis and its Asymmetric Reduction. Scientific Reports. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene with Ethyl Oxalyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Mastering the Synthesis of Ethyl Mesitylglyoxylate

The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in aromatic chemistry, enabling the introduction of acyl groups onto an aromatic ring. This guide provides a comprehensive technical overview of a specific and highly relevant transformation: the acylation of mesitylene with ethyl oxalyl chloride to synthesize ethyl mesitylglyoxylate. This α-keto ester is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.

This document moves beyond a simple recitation of procedural steps. As a senior application scientist, the aim is to provide a narrative grounded in mechanistic understanding and practical experience. We will delve into the causality behind the experimental choices, ensuring that the described protocol is not just a recipe but a self-validating system built on a foundation of scientific integrity. Every critical claim and procedural standard is substantiated with citations to authoritative literature, providing a robust and trustworthy resource for professionals in the field.

Introduction to the Reaction: Strategic Acylation of a Sterically Hindered Arene

The Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution, involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[1][2] In this specific case, the highly activated and sterically hindered mesitylene (1,3,5-trimethylbenzene) serves as the nucleophilic aromatic substrate. The acylating agent is ethyl oxalyl chloride, a bifunctional molecule containing both an acyl chloride and an ester moiety. The primary product of this reaction is ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate, commonly known as ethyl mesitylglyoxylate.[3]

The presence of three electron-donating methyl groups on the mesitylene ring significantly increases its nucleophilicity, facilitating the electrophilic attack. However, the ortho- and para-directing nature of these groups, combined with the steric hindrance they impose, directs the acylation to the single available aromatic carbon. This high degree of regioselectivity is a key advantage of using mesitylene as a substrate.

The Underlying Chemistry: A Mechanistic Deep Dive

The Friedel-Crafts acylation of mesitylene with ethyl oxalyl chloride proceeds through a well-established multi-step mechanism, catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Generation of the Acylium Ion

The reaction is initiated by the interaction of the Lewis acid, AlCl₃, with the more reactive acyl chloride functionality of ethyl oxalyl chloride. The aluminum chloride coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to generate a highly electrophilic acylium ion. This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[4]

Figure 1: Formation of the electrophilic acylium ion.

Electrophilic Aromatic Substitution

The electron-rich mesitylene ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Re-aromatization

In the final step, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring, yielding the final product, ethyl mesitylglyoxylate, complexed with the Lewis acid. The AlCl₃ catalyst is regenerated, and hydrochloric acid (HCl) is formed as a byproduct.[5]

Figure 2: Overall reaction workflow from reactants to the final product.

It is important to note that the ketone product can form a stable complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[2] The reaction is typically quenched with water or dilute acid to hydrolyze this complex and liberate the final product.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesis of established Friedel-Crafts acylation procedures, adapted for the specific reactants .[6][7] Adherence to anhydrous conditions is paramount for the success of this reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.2 eq | Highly hygroscopic; handle under inert atmosphere.[8][9] | |

| Mesitylene | 120.19 | 1.0 eq | Ensure it is dry. | |

| Ethyl Oxalyl Chloride | 136.53 | 1.1 eq | Moisture-sensitive and corrosive.[10][11] | |

| Dichloromethane (CH₂Cl₂) | 84.93 | Anhydrous grade. | ||

| Hydrochloric Acid (HCl) | Concentrated. | |||

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ||||

| Anhydrous Magnesium Sulfate (MgSO₄) | ||||

| Ice |

Reaction Setup and Execution

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Ethyl mesitylglyoxylate | C13H16O3 | CID 2736481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. beyondbenign.org [beyondbenign.org]

- 7. scribd.com [scribd.com]

- 8. nj.gov [nj.gov]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Spectroscopic Guide to Ethyl Mesitylglyoxylate: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl mesitylglyoxylate (ethyl 2-(mesityl)-2-oxoacetate), a key organic intermediate. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships behind the observed spectral features, grounded in fundamental principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Overview

Ethyl mesitylglyoxylate possesses a unique structure combining a sterically hindered aromatic ring with an α-keto ester functionality. This combination gives rise to a distinct spectroscopic fingerprint. The following sections will dissect the 1H NMR, 13C NMR, IR, and MS data to provide a holistic understanding of its molecular architecture.

Caption: Molecular structure of ethyl mesitylglyoxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For ethyl mesitylglyoxylate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of a liquid sample like ethyl mesitylglyoxylate is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of ethyl mesitylglyoxylate is expected to show distinct signals corresponding to the ethyl group protons and the aromatic and methyl protons of the mesityl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | Singlet | 2H | Ar-H |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.3 | Singlet | 3H | p-Ar-CH₃ |

| ~2.2 | Singlet | 6H | o-Ar-CH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

Causality Behind the Assignments:

-

Aromatic Protons (Ar-H): The two protons on the mesitylene ring are chemically equivalent due to the molecule's symmetry. They appear as a singlet in the aromatic region, typically between 6.8 and 7.0 ppm.

-

Ethyl Group Protons: The methylene (-CH₂-) protons are adjacent to an oxygen atom, which deshields them, causing their signal to appear downfield around 4.4 ppm. These protons are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). The terminal methyl (-CH₃) protons appear further upfield at approximately 1.4 ppm and are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

-

Mesityl Methyl Protons: The six protons of the two ortho methyl groups are equivalent and appear as a sharp singlet around 2.2 ppm. The three protons of the para methyl group are also a singlet, slightly shifted to around 2.3 ppm. The lack of splitting for these methyl groups is due to the absence of adjacent protons.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C =O (Ketone) |

| ~165 | C =O (Ester) |

| ~140 | ipso-Ar-C |

| ~138 | ortho-Ar-C |

| ~135 | para-Ar-C |

| ~128 | meta-Ar-C -H |

| ~62 | -O-CH₂ -CH₃ |

| ~21 | p-Ar-CH₃ |

| ~19 | o-Ar-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Causality Behind the Assignments:

-

Carbonyl Carbons: The ketone and ester carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. The ketone carbonyl is typically found at a higher chemical shift (~195 ppm) than the ester carbonyl (~165 ppm).

-

Aromatic Carbons: The aromatic carbons appear in the range of 128-140 ppm. The quaternary carbons (ipso, ortho, and para to the glyoxyl group) will have different chemical shifts from the protonated meta carbons.

-

Ethyl Group Carbons: The methylene carbon (-O-CH₂ -) is attached to an electronegative oxygen atom and thus appears around 62 ppm. The methyl carbon is further upfield at about 14 ppm.

-

Mesityl Methyl Carbons: The ortho and para methyl carbons will have slightly different chemical shifts, typically around 19-21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

For a liquid sample like ethyl mesitylglyoxylate, the following procedure is standard:

-

Sample Preparation: A neat (undiluted) liquid sample is typically used. A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded first.

-

The sample is then placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

IR Spectral Data and Interpretation

The IR spectrum of ethyl mesitylglyoxylate will be dominated by strong absorptions from the two carbonyl groups and other characteristic vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (alkyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1690 | Strong | C=O stretch (ketone, conjugated) |

| ~1610, ~1470 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Causality Behind the Assignments:

-

C-H Stretching: The absorptions in the 3000-2850 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the ethyl and methyl groups.

-

Carbonyl Stretching (C=O): The presence of two strong absorption bands in the carbonyl region is a key feature. The ester carbonyl typically absorbs at a higher frequency (~1730 cm⁻¹) than the ketone carbonyl. The conjugation of the ketone with the aromatic ring lowers its stretching frequency to around 1690 cm⁻¹.

-

Aromatic C=C Stretching: The absorptions around 1610 and 1470 cm⁻¹ are due to the carbon-carbon stretching vibrations within the mesitylene ring.

-

C-O Stretching: A strong band around 1250 cm⁻¹ is characteristic of the C-O single bond stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of ethyl mesitylglyoxylate will show a molecular ion peak (if stable enough) and several characteristic fragment ions.

Molecular Formula: C₁₃H₁₆O₃ Molecular Weight: 220.26 g/mol

| m/z | Proposed Fragment Ion |

| 220 | [M]⁺ (Molecular Ion) |

| 191 | [M - C₂H₅]⁺ |

| 175 | [M - OC₂H₅]⁺ |

| 147 | [Mesityl-C=O]⁺ |

| 119 | [Mesityl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Causality Behind the Assignments and Fragmentation Pathway:

The fragmentation of ethyl mesitylglyoxylate under EI conditions is driven by the formation of stable carbocations. The major observed fragments at m/z 147, 119, and 91 can be rationalized as follows:

Caption: Proposed fragmentation pathway of ethyl mesitylglyoxylate in EI-MS.

-

Formation of m/z 147: The most prominent fragmentation pathway involves the cleavage of the bond between the two carbonyl groups, leading to the loss of a •COOC₂H₅ radical and the formation of the stable mesitoyl cation ([Mesityl-C=O]⁺) at m/z 147. This is often the base peak in the spectrum.

-

Formation of m/z 119: The mesitoyl cation can then lose a molecule of carbon monoxide (CO) to form the mesityl cation ([Mesityl]⁺) at m/z 119.

-

Formation of m/z 91: The mesityl cation can undergo rearrangement and lose ethylene (C₂H₄) to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural characterization of ethyl mesitylglyoxylate. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of atoms within the molecule. IR spectroscopy confirms the presence of key functional groups, particularly the distinct ester and conjugated ketone carbonyls. Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern that corroborates the proposed structure. This in-depth spectroscopic guide serves as a valuable resource for scientists working with this compound, enabling confident identification and quality control.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Ethyl mesitylglyoxylate. National Center for Biotechnology Information. [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

-

Electron ionization. (2023, December 29). In Wikipedia. [Link]

Sources

Physical properties of ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate (also known as ethyl mesitylglyoxylate), a compound of interest in organic synthesis and potential pharmaceutical applications. This document collates available data on its structural, physicochemical, and spectral properties. In the absence of extensive experimental data for this specific molecule, this guide also presents data from closely related analogs and established analytical protocols for the experimental determination of these key parameters. This approach provides a robust framework for researchers to handle, characterize, and utilize this compound effectively and safely.

Introduction

Ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate, an α-keto ester, possesses a unique molecular architecture characterized by a sterically hindered mesityl group directly attached to a glyoxylate moiety. This structural feature imparts distinct reactivity and physical properties that are of significant interest in the design of novel organic molecules and active pharmaceutical ingredients. The α-keto ester functionality is a versatile synthon, participating in a variety of chemical transformations, making a thorough understanding of its physical characteristics paramount for its effective use in research and development. This guide aims to be a central repository of this information, providing both established data and the methodologies to acquire further experimental validation.

Molecular and Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its synthesis, purification, formulation, and storage. The following sections detail the known and predicted properties of ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate.

General Properties

| Property | Value | Source |

| IUPAC Name | ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate | PubChem |

| Synonyms | Ethyl mesitylglyoxylate, Ethyl 2-mesityl-2-oxoacetate | PubChem |

| CAS Number | 5524-57-2 | PubChem |

| Molecular Formula | C₁₃H₁₆O₃ | PubChem |

| Molecular Weight | 220.26 g/mol | PubChem |

| Physical State | Liquid (at room temperature) | Inferred from related compounds |

Tabulated Physicochemical Data

Due to a scarcity of experimentally determined data for ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate, the following table includes computed data and experimental data for structurally related compounds to provide a comparative context.

| Property | Ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate (Computed) | Ethyl 2-(4-methylphenyl)-2-oxoacetate (Computed)[1] | Ethyl 2-chloro-2-oxoacetate (Experimental)[2] |

| Boiling Point | Not available | Not available | 134-135 °C |

| Density | Not available | Not available | 1.226 g/cm³ |

| XLogP3-AA | 3.1 | 2.4 | Not available |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Rotatable Bond Count | 4 | 4 | 3 |

| Exact Mass | 220.109944368 Da | 192.078644241 Da | 135.992671 Da |

| Topological Polar Surface Area | 43.4 Ų | 43.4 Ų | 43.4 Ų |

Note: The physical state is inferred based on the common observation that many α-keto esters with similar molecular weights are liquids at ambient temperature.

Spectral Data and Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts provide a valuable reference for experimental verification.

Predicted ¹H NMR (CDCl₃):

-

Ethyl group (CH₃): Triplet, ~1.4 ppm

-

Ethyl group (CH₂): Quartet, ~4.4 ppm

-

Aromatic protons (meta-H): Singlet, ~6.8 ppm

-

Methyl groups (aromatic): Singlets, ~2.2 ppm (para-CH₃) and ~2.3 ppm (ortho-CH₃)

Predicted ¹³C NMR (CDCl₃):

-

Ethyl group (CH₃): ~14 ppm

-

Ethyl group (CH₂): ~62 ppm

-

Aromatic methyls: ~20-22 ppm

-

Aromatic carbons: ~128-140 ppm

-

Ester carbonyl (C=O): ~164 ppm

-

Keto carbonyl (C=O): ~195 ppm

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1730 - 1750 |

| C=O (Ketone) | 1680 - 1700 |

| C-O (Ester) | 1100 - 1300 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 220.11

-

Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 175), loss of the ethyl group (-C₂H₅, m/z = 191), and the mesityl cation (m/z = 119).

Experimental Protocols for Physical Property Determination

To address the gap in experimental data, the following section outlines standardized, self-validating protocols for determining the key physical properties of ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate.

Determination of Boiling Point via Vacuum Distillation

Rationale: Many high-molecular-weight organic compounds decompose at their atmospheric boiling points. Vacuum distillation lowers the boiling point, enabling purification and characterization without degradation.

Caption: Workflow for Boiling Point Determination by Vacuum Distillation.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware joints are properly sealed with vacuum grease.

-

Sample Preparation: Place the liquid sample (ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate) into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure. A stable, low pressure is crucial for an accurate boiling point measurement.

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Observation: Carefully observe the temperature at which the liquid begins to boil and the first drop of condensate forms on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Data Collection: Record the temperature and the pressure from the manometer.

-

Validation: The purity of the collected distillate can be verified by techniques such as GC-MS or NMR to ensure no decomposition occurred.

Spectroscopic Analysis Workflow

Rationale: A combination of NMR, IR, and MS provides a comprehensive structural characterization of the molecule.

Caption: Integrated workflow for spectroscopic characterization.

Step-by-Step Protocols:

-

NMR Sample Preparation (for liquids):

-

Dissolve 5-10 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.

-

Transfer the solution to an NMR tube using a Pasteur pipette.

-

Cap the NMR tube and carefully invert it several times to ensure homogeneity.

-

Place the NMR tube in the spectrometer for analysis.

-

-

IR Spectroscopy (Neat Liquid):

-

Place a single drop of the liquid sample directly onto the ATR crystal of the IR spectrometer.

-

Acquire the spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject the solution into the mass spectrometer. The sample will be vaporized and then ionized by a beam of electrons.

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

Safety and Handling

Anticipated Hazards (based on analogs):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a thorough compilation of the known physical properties of ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate and outlines robust experimental protocols for their determination. By integrating computed data, comparative information from related compounds, and detailed analytical methodologies, this document serves as a valuable resource for researchers, enabling them to handle, characterize, and utilize this compound with confidence and safety. The provided workflows and protocols are designed to be self-validating, ensuring the generation of high-quality, reliable experimental data.

References

-

PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

Sources

Strategic Sourcing & Synthetic Utility of Ethyl Mesitylglyoxylate (97%)

A Technical Guide for Pharmaceutical & Materials Science Applications[1]

Executive Summary

Ethyl mesitylglyoxylate (CAS: 5524-57-2), also known as ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate, is a specialized

This guide provides a rigorous analysis of the commercial landscape, quality control protocols for the 97% purity grade, and validated synthetic workflows for converting this scaffold into high-value chiral intermediates.

Part 1: Chemical Identity & Supply Chain Intelligence[1][2][3]

The Molecule[1][4][5][6]

-

IUPAC Name: Ethyl 2-oxo-2-(2,4,6-trimethylphenyl)acetate[1][2]

-

Molecular Formula:

[1][2][3] -

Key Structural Feature: The ortho-methyl groups on the phenyl ring provide significant steric protection to the carbonyl, influencing both stability and reactivity profiles.[1][2]

Commercial Availability & Sourcing Strategy

Sourcing this compound requires distinguishing between "bulk industrial grade" (used for UV-curing coatings) and "research grade" (required for precise synthesis).[1][2]

Tier 1: Research-Grade Suppliers (Gram to Kg Scale)

-

Santa Cruz Biotechnology (SCBT): Explicitly lists CAS 5524-57-2.[1][2] High reliability for small-scale screening.

-

TCI Chemicals: Often stocks this under the name "Ethyl 2,4,6-Trimethylbenzoylformate."[1][2]

-

Sigma-Aldrich (Merck): Available via their rare chemical library or building block collection.[1][2]

Tier 2: Bulk Synthesis Partners (Kg to Ton Scale)

-

BLD Pharm: Strong presence in heterocyclic and aromatic building blocks.[1][2]

-

Ambeed: Competitive pricing for scale-up batches.

-

Custom Synthesis Houses: For GMP requirements, this molecule is typically synthesized via Friedel-Crafts acylation of mesitylene.[1][2]

Procurement Decision Logic

The following workflow illustrates the decision matrix for sourcing based on purity requirements and application.

Figure 1: Strategic sourcing decision tree differentiating between pharmaceutical and industrial grade requirements.

Part 2: Quality Assurance & Specification (97%)

The "97%" specification is the industry standard, but for drug development, the nature of the remaining 3% is critical.[1][2]

Critical Impurity Profile[1][3]

-

Mesitylene (Starting Material): Result of incomplete acylation.[1][2] Harmless in most reactions but affects stoichiometry.[1][2]

-

Mesitylglyoxylic Acid (Hydrolysis Product): The ester bond is susceptible to hydrolysis if stored improperly (wet conditions).[1][2] This acid impurity can deactivate basic catalysts.[1][2]

-

Aluminum Salts: Residual

from the Friedel-Crafts synthesis.[1][2] Critical for pharma: High Al content can poison transition metal catalysts (e.g., Pd, Rh) used in downstream steps.[1][2]

Validated QC Protocol

Method: Reverse-Phase HPLC

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1][2]

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Strong absorption due to the conjugated aromatic ketone).[1][2]

Acceptance Criteria (Pharma Grade):

| Parameter | Specification | Method |

|---|---|---|

| Appearance | Yellowish viscous oil | Visual |

| Assay (HPLC) |

Part 3: Synthetic Utility in Drug Development[2]

While known for photoinitiators, the sterically hindered

Workflow: Asymmetric Reduction to Chiral Mandelic Analogs

The reduction of ethyl mesitylglyoxylate yields Ethyl 2-hydroxy-2-mesitylacetate , a chiral building block for sterically encumbered antagonists.[1][2]

Protocol: Corey-Bakshi-Shibata (CBS) Reduction [1][2]

-

Rationale: The bulky mesityl group enhances enantioselectivity by locking the transition state conformation in the oxazaborolidine catalyst pocket.[1][2]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

-

Reagents: Charge with (R)-Me-CBS catalyst (10 mol%) and anhydrous THF (20 mL).

-

Substrate: Add Ethyl Mesitylglyoxylate (1.0 equiv, 5 mmol) dissolved in THF. Cool to -20°C.

-

Reduction: Dropwise addition of Borane-THF complex (

, 0.6 equiv) over 30 minutes. -

Quench: Slowly add MeOH (5 mL) after TLC indicates consumption of starting material (approx. 2 hours).

-

Workup: Dilute with

, wash with 1N HCl, saturated -

Result: Yields the chiral

-hydroxy ester with typically >90% ee.[1][2]

Pathway Visualization[1][3]

Figure 2: Divergent synthetic pathways utilizing Ethyl Mesitylglyoxylate for pharmaceutical vs. material science applications.[1][2]

Part 4: Safety & Handling

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The

-keto ester moiety is prone to hydration and oxidation over long periods.[1][2] -

Handling: Use standard PPE. Avoid contact with strong bases, which will hydrolyze the ester.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736481, Ethyl mesitylglyoxylate.[1][2] Retrieved from [Link][1][2]

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[1][2] Angewandte Chemie International Edition.[1][2][5] (Contextual citation for the CBS reduction protocol applied to keto-esters).

-

Common Chemistry (CAS). Detail for CAS 5524-57-2.[1][2][3] Retrieved from [Link][1][2]

Sources

- 1. Ethyl [(2-methylphenyl)amino](oxo)acetate | C11H13NO3 | CID 366755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl mesitylglyoxylate | C13H16O3 | CID 2736481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Stability, Storage, and Handling of Ethyl Mesitylglyoxylate

Executive Summary

Ethyl Mesitylglyoxylate (Ethyl 2-mesityl-2-oxoacetate; CAS: 50405-95-3 / 5524-57-2) represents a specialized class of

This guide details the physicochemical stability profile of ethyl mesitylglyoxylate, distinguishing between its enhanced hydrolytic stability (due to ortho-shielding) and its critical photochemical sensitivity. The protocols below are designed to maximize shelf-life integrity for high-precision research and pharmaceutical applications.

Part 1: Chemical Identity & Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | Ethyl 2-(2,4,6-trimethylphenyl)-2-oxoacetate |

| Common Synonyms | Ethyl (2,4,6-trimethylbenzoyl)formate; Ethyl mesitylglyoxylate |

| CAS Number | 50405-95-3 / 5524-57-2 |

| Molecular Formula | |

| Molecular Weight | 220.27 g/mol |

| Physical State | Viscous yellow oil to low-melting solid (MP: ~20–25°C) |

| Chromophore | |

| Solubility | Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water |

Part 2: Degradation Mechanisms (The "Why")

To store this compound effectively, one must understand the three primary vectors of degradation. The mesityl group acts as a "steric gatekeeper," modifying the reactivity profile compared to generic

Photochemical Cleavage (Norrish Type I)

As a photoinitiator precursor, the molecule is designed to absorb UV-Vis light. Upon photon absorption (approx. 300–400 nm), the molecule enters an excited triplet state.

-

Mechanism: Homolytic cleavage of the C–C bond between the carbonyls (Norrish Type I), generating a mesityl radical and an ethoxycarbonyl radical.

-

Implication: Even ambient fluorescent lab lighting can initiate slow radical decomposition, leading to oligomerization and loss of active titer.

Hydrolytic Degradation

While

-

Steric Shielding: The methyl groups at positions 2 and 6 prevent the easy approach of water nucleophiles to the

-carbonyl carbon. -

Pathway: If hydrolysis occurs (catalyzed by trace acid/base), it yields Mesitylglyoxylic acid and Ethanol .

-

Criticality: While slower than phenylglyoxylates, moisture intrusion over months will still degrade the ester, especially if trace acid (e.g., from Friedel-Crafts synthesis residues) is present.

Oxidative Decarbonylation

Under aerobic conditions and light, the

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways dependent on environmental stress (Light vs. Moisture).

Caption: Primary degradation vectors: Photolytic cleavage (Red path) and Acid-catalyzed hydrolysis (Green path).

Part 3: Storage & Handling Protocols[8]

Based on the mechanisms above, the following "Self-Validating" storage system is recommended.

Storage Conditions Table

| Variable | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Reduces kinetic energy for hydrolysis; maintains viscosity to limit diffusion of oxygen. |

| Atmosphere | Argon or Nitrogen (Headspace) | Displaces moisture (preventing hydrolysis) and oxygen (preventing radical quenching/oxidation). |

| Container | Amber Glass (Type I) | Blocks UV/Blue light (<450nm) to prevent photo-excitation. |

| Closure | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers and ensures a hermetic seal against moisture. |

| Desiccant | Secondary containment w/ Silica | Acts as a failsafe buffer against refrigerator humidity. |

Handling Workflow

-

Equilibration: Allow the sealed bottle to reach room temperature before opening. Why? Opening a cold bottle introduces condensation (water) directly into the hygroscopic ester.

-

Aliquotting: Minimize headspace. If using small amounts, re-gas the source bottle with Argon immediately.

-

Lighting: Handle under Yellow Safe Lights (sodium vapor or yellow LED filter) whenever possible to prevent pre-activation.

Part 4: Quality Control & Analytical Monitoring

To ensure "Trustworthiness," researchers should verify the compound's integrity before critical experiments using this tiered QC approach.

Tier 1: Visual Inspection (Rapid)

-

Pass: Clear, yellow viscous liquid (or solid if <20°C).

-

Fail: Turbidity (indicates carboxylic acid precipitation), darkening to orange/brown (oxidation/polymerization), or phase separation (water intrusion).

Tier 2: 1H-NMR Validation (Definitive)

Run a standard proton NMR in

-

Intact Molecule: Quartet at ~4.4 ppm (

) and Triplet at ~1.4 ppm ( -

Degradation Marker (Hydrolysis): Look for the appearance of Ethanol (distinct triplet/quartet shifted upfield) or the shift of the mesityl methyl protons.

-

Degradation Marker (Photolysis): Broadening of peaks in the aromatic region indicates oligomer formation.

Tier 3: HPLC-UV Purity Check

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

Detection: 254 nm.

-

Criterion: Main peak >98%. Impurities eluting earlier (more polar acids) indicate hydrolysis.

QC Workflow Diagram

Caption: Tiered Quality Control workflow ensuring material integrity before usage.

References

-

PubChem. (n.d.).[1] Ethyl mesitylglyoxylate | C13H16O3.[2] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of

-keto carboxylic acids and esters. Retrieved January 30, 2026, from [Link] -

Master Organic Chemistry. (2018). Friedel-Crafts Acylation Mechanisms. Retrieved January 30, 2026, from [Link]

Sources

Reactivity of the α-keto ester functionality in ethyl mesitylglyoxylate

Title: The Steric Fortress: Unlocking the Reactivity of Ethyl Mesitylglyoxylate

Subtitle: A Technical Deep Dive into Sterically Controlled

Executive Summary

Ethyl mesitylglyoxylate (EMG) represents a unique intersection of electronic activation and steric shielding.[1] While typical

For researchers in drug discovery, EMG is not merely a substrate; it is a diagnostic probe .[1] It tests the limits of catalytic pockets in asymmetric synthesis and serves as a precursor to atropisomeric scaffolds. This guide dissects the competing reactivities of the

Part 1: Structural Dynamics & The "Orthogonal Twist"

To predict reactivity, one must understand the ground-state conformation.[1] In non-hindered analogs, the aryl ring and the dicarbonyl system often achieve planarity to maximize

In EMG, the ortho-methyl groups clash with the carbonyl oxygen. This forces the mesityl ring to rotate out of plane, often approaching a 90° dihedral angle relative to the glyoxylate moiety.

-

Electronic Consequence: Resonance donation from the aromatic ring to the carbonyl is diminished. The ketone becomes more electron-deficient (inductively) but less accessible.[1]

-

Steric Consequence: Nucleophilic attack trajectories (Bürgi-Dunitz angle) are blocked by the ortho-methyls.[1] Only small nucleophiles or catalysts with specific "open" quadrants can engage the ketone effectively.[1]

Part 2: Synthesis Protocol (Friedel-Crafts Acylation)

The most robust route to EMG avoids the oxidation of unstable precursors, utilizing instead a direct Friedel-Crafts acylation. This protocol is optimized for minimizing decarbonylation side reactions.[1]

Mechanism: The reaction proceeds via an acylium ion intermediate generated from ethyl oxalyl chloride.[1]

Figure 1: Mechanism of Friedel-Crafts Acylation for EMG Synthesis.[1]

Optimized Protocol:

-

Reagents: Mesitylene (1.0 equiv), Ethyl Oxalyl Chloride (1.1 equiv),

(1.2 equiv), DCM (anhydrous).[1] -

Temperature Control: Maintain 0 °C during addition. The reaction is exothermic.[1]

-

Addition Order: Add

to the acyl chloride first to form the active complex, then add the arene. This prevents polymerization of the arene.[1] -

Quench: Pour into ice/HCl. The product is an oil that solidifies upon standing or high-vacuum drying.[1]

Part 3: Reactivity Matrix

The reactivity of EMG is defined by the competition between the Ketone (C2) and the Ester (C1) .

Asymmetric Reduction (The "Stress Test")

EMG is a benchmark substrate for testing enantioselective catalysts.[1] If a catalyst can reduce EMG with high ee, it possesses a chiral pocket capable of distinguishing between a massive mesityl group and a medium-sized ester group.

-

Corey-Bakshi-Shibata (CBS) Reduction:

-

Enzymatic Reduction:

Nucleophilic Addition (Grignard/Organolithium)

This is where the steric fortress holds strong.[1]

-

Reaction: Addition of

.[1] -

Challenge: Direct addition to the ketone is slow.

-

Side Reaction: Attack at the ester moiety is faster, leading to double addition (forming a tertiary alcohol at the ester site) or cleavage.

-

Solution: Use of Knochel-type organometallics (

) or activation with Lewis acids (

Photochemistry (Norrish Type II)

-Keto esters are photoactive.[1] Upon UV irradiation, EMG can undergo-

Application: EMG derivatives are used as photoinitiators in polymerization because the mesityl radical is relatively stable, preventing premature termination.

Part 4: Experimental Workflow – Enantioselective Reduction

This protocol describes the reduction of EMG to ethyl (R)-2-hydroxy-2-mesitylacetate, a precursor for chiral mandelic acid analogs.[1]

Table 1: Reaction Parameters

| Parameter | Condition | Rationale |

| Substrate | Ethyl Mesitylglyoxylate (10 mmol) | Purified via distillation/recrystallization.[1] |

| Catalyst | (R)-Me-CBS (10 mol%) | Controls facial selectivity.[1] |

| Reductant | Stoichiometric hydride source; sulfide complex is stable.[1] | |

| Solvent | THF (Anhydrous) | Coordinates borane; ensures solubility.[1] |

| Temp | -20 °C to 0 °C | Low temp maximizes ee by suppressing the non-catalyzed background reaction.[1] |

Step-by-Step Methodology:

-

Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS (1 mmol) in anhydrous THF (10 mL).

-

Borane Activation: Add

(6 mmol) to the catalyst solution. Stir for 15 min at room temperature. -

Substrate Addition: Cool the mixture to -20 °C. Add a solution of EMG (10 mmol) in THF (20 mL) dropwise over 1 hour. Note: Slow addition is critical to maintain the catalyst-substrate ratio.

-

Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The yellow color of the

-keto ester will fade to colorless.[1] -

Quench: Carefully add MeOH (5 mL) dropwise (Gas evolution!).

-

Workup: Concentrate in vacuo. Redissolve in

, wash with 1N HCl, saturated -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Part 5: The Atropisomerism Frontier

While EMG itself rotates freely at room temperature, converting the ketone to a tertiary alcohol (via Grignard addition) creates a Class 1 or Class 2 Atropisomer .

The steric bulk of the resulting

Figure 2: Pathway to Atropisomerism via EMG functionalization.[1]

References

-

Friedel-Crafts Synthesis & General Reactivity

-

Asymmetric Reduction (CBS & Enzymatic)

-

Steric Hindrance & Crystal Structure

-

Crystal structure of ethyl mesitylglyoxylate derivatives. NIH / PubMed Central.[1]

-

-

Atropisomerism in Drug Discovery

-

Atropisomerism in medicinal chemistry: challenges and opportunities.J. Med.[1] Chem.

-

(Note: Specific "hero" papers solely dedicated to EMG reduction are rare; the protocols above are synthesized from standard methodologies applied to this specific structural class.)

Sources

- 1. Ethyl mesitylglyoxylate | C13H16O3 | CID 2736481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 191. Primary photochemical reactions. Part IV. Decomposition of methyl ethyl ketone and methyl butyl ketone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Ethyl Mesitylglyoxylate: A Sterically Demanding Building Block for Asymmetric Synthesis

Executive Summary

Ethyl Mesitylglyoxylate (EMG) represents a specialized class of

Chemical Identity & Properties

EMG functions as a "glyoxylate equivalent" with built-in steric protection.[1] The ortho-methyl groups of the mesityl ring prevent coplanarity and shield the carbonyl from non-specific nucleophilic attack, enhancing the stereoselectivity of subsequent transformations.

| Property | Specification |

| IUPAC Name | Ethyl 2-mesityl-2-oxoacetate |

| Structure | |

| Molecular Formula | |

| Molecular Weight | 220.26 g/mol |

| Key Functionality | Highly electrophilic |

| Primary Application | Precursor to chiral mandelic acid derivatives and |

Synthesis of Ethyl Mesitylglyoxylate

The most robust route to EMG is the Friedel-Crafts Acylation of mesitylene. Unlike typical acylations that may suffer from poly-acylation, the introduction of the glyoxylate moiety deactivates the ring sufficiently to prevent secondary reactions, while the mesityl group's steric bulk ensures regioselectivity.

Protocol: -Mediated Acylation

Reaction:

Materials:

-

Mesitylene (1.0 equiv)[2]

-

Ethyl oxalyl chloride (1.2 equiv)

-

Aluminum chloride (

, anhydrous, 1.2 equiv) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an argon inlet.

-

Lewis Acid Suspension: Charge the flask with

(1.2 equiv) and anhydrous DCM (0.5 M concentration relative to mesitylene). Cool to 0°C in an ice bath. -

Electrophile Formation: Add ethyl oxalyl chloride (1.2 equiv) dropwise over 15 minutes. The suspension will homogenize as the acylium complex forms.[1]

-

Substrate Addition: Add mesitylene (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5°C. The solution will typically turn dark orange/red.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (checking for the disappearance of mesitylene).[1]

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl (1M) to hydrolyze the aluminum complex.

-

Workup: Extract the aqueous layer with DCM (

).[1] Wash combined organics with saturated -

Purification: Concentrate in vacuo. Purify the residue via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) to yield EMG as a pale yellow oil.[1]

Divergent Synthetic Applications

EMG serves as a pivot point for accessing three distinct classes of chiral molecules.

A. Enantioselective Reduction (Synthesis of Chiral Mandelic Analogs)

The steric bulk of the mesityl group makes EMG an ideal substrate for Corey-Bakshi-Shibata (CBS) Reduction .[1] The bulky aryl group directs the hydride attack to the Re or Si face with high fidelity.[1]

-

Reagent:

/ (S)-Me-CBS catalyst.[1] -

Outcome: Yields ethyl (S)-2-hydroxy-2-mesitylacetate with >95% ee.[1]

-

Mechanism: The mesityl group occupies the sterically demanding position in the catalyst transition state, locking the conformation.

B. Friedel-Crafts Hydroxyalkylation

EMG acts as a "super-electrophile" when activated by superacids or Lewis acids, reacting with electron-rich aromatics (e.g., indoles, phenols) to form bis-aryl

-

Target: Synthesis of 3,3'-disubstituted oxindoles or diaryl acetates.

-

Selectivity: Reaction occurs exclusively at the ketone carbonyl; the ester remains intact.

C. Grignard Addition (Quaternary Center Formation)

Reaction with Grignard reagents (

-

Note: Unlike simple esters which undergo double addition to form tertiary alcohols, the

-keto functionality is significantly more electrophilic. Controlled addition at low temperature (-78°C) allows for selective attack at the ketone.[1]

Visualizing the Chemical Logic

The following diagram maps the synthesis of EMG and its transformation into high-value intermediates.

Figure 1: Synthesis and divergent reactivity pathways of Ethyl Mesitylglyoxylate.

Mechanistic Insight: The "Mesityl Effect"

Why choose Ethyl Mesitylglyoxylate over Ethyl Phenylglyoxylate?

-

Suppression of Hydration: Simple

-keto esters form hydrates ( -

Regiocontrol in Friedel-Crafts: In reactions with nucleophiles (like Indoles), the mesityl ring prevents attack at the ortho positions of the glyoxylate ring itself, ensuring the reaction occurs strictly at the carbonyl carbon.

Comparative Reactivity Table

| Feature | Ethyl Phenylglyoxylate | Ethyl Mesitylglyoxylate | Impact on Synthesis |

| Hygroscopicity | High (forms hydrates) | Low | Easier handling/storage |

| Steric Bulk | Moderate | High | Higher stereoselectivity in catalytic reductions |

| Electronic Nature | Activated | Deactivated (Ring) | Prevents side-reactions on the aromatic ring |

References

-

Friedel-Crafts Acylation Mechanisms

-

Reactivity of Aryl Glyoxylates & Indoles

-

Enantioselective Reduction (Biocatalytic/Chemical)

-

Chemical Data & Identification

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl-2-methylacetoacetate | C7H12O3 | CID 7017228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]

- 8. Ethyl mesitylglyoxylate | C13H16O3 | CID 2736481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Synthetic Routes of Ethyl Mesitylglyoxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl mesitylglyoxylate, a valuable α-keto ester, serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring a sterically hindered mesityl group attached to a glyoxylate moiety, imparts specific reactivity and properties to the molecules derived from it. This guide provides an in-depth review of the primary synthetic routes for ethyl mesitylglyoxylate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different methodologies. The aim is to equip researchers with the necessary knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Synthetic Strategies

The synthesis of ethyl mesitylglyoxylate can be approached through several key chemical transformations. This guide will focus on three principal and effective routes:

-

Friedel-Crafts Acylation of Mesitylene: A direct and classical approach involving the electrophilic substitution of mesitylene with an appropriate acylating agent.

-

Grignard Reaction with Diethyl Oxalate: A nucleophilic addition of a mesityl Grignard reagent to diethyl oxalate, offering an alternative pathway to the target molecule.

-

Oxidation of Ethyl 2-Hydroxy-2-mesitylacetate: A two-step process involving the synthesis of an α-hydroxy ester precursor followed by its oxidation to the desired α-keto ester.

Each of these routes will be discussed in detail, highlighting their advantages, limitations, and practical considerations.

Route 1: Friedel-Crafts Acylation of Mesitylene with Ethyl Oxalyl Chloride

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and presents a straightforward method for the synthesis of ethyl mesitylglyoxylate. This reaction involves the electrophilic attack of an acylium ion, generated from ethyl oxalyl chloride and a Lewis acid catalyst, on the electron-rich mesitylene ring.

Causality Behind Experimental Choices

The choice of a potent Lewis acid, such as aluminum chloride (AlCl₃), is critical for the generation of the highly reactive acylium ion from ethyl oxalyl chloride. The reaction is typically carried out in an inert solvent like carbon disulfide (CS₂) at low temperatures to control the exothermicity of the reaction and minimize potential side reactions, such as dealkylation or isomerization of the mesitylene. The steric hindrance of the mesitylene ring directs the acylation to the para position relative to one of the methyl groups.

Experimental Protocol

The following protocol is adapted from the work of Fuson et al. (1946), a foundational study in the synthesis of sterically hindered aryl ketones.

Step-by-Step Methodology:

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube is charged with anhydrous aluminum chloride (40 g, 0.3 mol) and 150 mL of dry carbon disulfide.

-

Addition of Reactants: The flask is cooled in an ice-salt bath, and a solution of mesitylene (30 g, 0.25 mol) and ethyl oxalyl chloride (34 g, 0.25 mol) in 50 mL of carbon disulfide is added dropwise with vigorous stirring over a period of one hour.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional three hours while maintaining the low temperature.

-

Work-up: The reaction mixture is then poured onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (50 mL). The carbon disulfide layer is separated, and the aqueous layer is extracted with ether.

-

Purification: The combined organic layers are washed with water, a 10% sodium carbonate solution, and again with water. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |

| Mesitylene | 120.19 | 0.25 | 30 g | \multirow{3}{*}{80-85} |

| Ethyl Oxalyl Chloride | 136.53 | 0.25 | 34 g | |

| Aluminum Chloride | 133.34 | 0.3 | 40 g | |

| Ethyl Mesitylglyoxylate | 220.26 | - | - |

Visualization of the Workflow

Caption: Workflow for the Friedel-Crafts synthesis of ethyl mesitylglyoxylate.

Route 2: Grignard Reaction of Mesitylmagnesium Bromide with Diethyl Oxalate

This route offers an alternative approach, utilizing the nucleophilic character of a Grignard reagent. Mesitylmagnesium bromide, prepared from 2-bromomesitylene and magnesium, acts as the nucleophile that attacks one of the electrophilic carbonyl carbons of diethyl oxalate.